N-(2-ethyltetrazol-5-yl)benzamide
Description
N-(2-Ethyltetrazol-5-yl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with an ethyl group at the 2-position.
Properties
CAS No. |
797767-76-1 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O/c1-2-15-13-10(12-14-15)11-9(16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13,16) |
InChI Key |
AJTZMWMYXFFIBJ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of N-(2-ethyltetrazol-5-yl)benzamide with related compounds:
*Calculated based on molecular formula C₁₀H₁₀N₅O.
Key Observations:
- Lipophilicity : The ethyl group in this compound provides a balance between solubility and membrane permeability compared to bulkier substituents (e.g., benzyl in or pentadecyl in ).
- Druglikeness : The target compound’s molecular weight (216.23) and moderate polarity align with Lipinski’s criteria, unlike AV11 (555.62 g/mol), which exceeds the recommended limit .
- Thermal Stability : The benzyl-substituted analog has a defined melting point (88–90°C), suggesting crystallinity, whereas data for the ethyl variant is unavailable.
ADME and Toxicity Profiles
- ADME Predictions : SwissADME analysis of AV11 suggests moderate bioavailability due to high molecular weight, whereas compound 63 is optimized for absorption. The ethyl-substituted compound likely has favorable ADME properties owing to its smaller size.
- Toxicity: Limited data exist for this compound. A safety sheet for N-(2-ethylhexyl)benzamide notes insufficient toxicity profiling, emphasizing caution in handling.
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